molecular formula C23H28N6OS B12249515 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B12249515
M. Wt: 436.6 g/mol
InChI Key: GOGGRQTZSBPAHX-UHFFFAOYSA-N
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Description

6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features multiple functional groups, including a thiazole ring, a quinazoline derivative, and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one likely involves multiple steps, including the formation of the thiazole ring, the quinazoline derivative, and the piperidine moiety, followed by their assembly into the final structure. Typical reaction conditions might include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to minimize costs and maximize yield. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine moiety.

    Reduction: Reduction reactions could target the quinazoline derivative or the pyridazinone ring.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator, given its complex structure.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one analogs: Compounds with similar core structures but different substituents.

    Thiazole derivatives: Compounds featuring the thiazole ring.

    Quinazoline derivatives: Compounds with the quinazoline core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H28N6OS

Molecular Weight

436.6 g/mol

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C23H28N6OS/c1-15-22(31-16(2)26-15)20-7-8-21(30)29(27-20)13-17-9-11-28(12-10-17)23-18-5-3-4-6-19(18)24-14-25-23/h7-8,14,17H,3-6,9-13H2,1-2H3

InChI Key

GOGGRQTZSBPAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=NC5=C4CCCC5

Origin of Product

United States

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